![molecular formula C13H7ClN4O2 B15061747 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104615-00-1](/img/structure/B15061747.png)
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted at positions 2, 5, and 9 by furan-2-yl, amino, and chloro groups, respectively . It is known for its potent antagonistic activity at adenosine A1 and adenosine A2A receptors .
Preparation Methods
The synthesis of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves several steps. One common method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/aluminum oxide-titanium dioxide .
Chemical Reactions Analysis
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Scientific Research Applications
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antagonistic activity at adenosine receptors makes it a valuable tool in studying the physiological and pathological roles of these receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine A1 and adenosine A2A receptors. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several pathways, including those related to cardiovascular function, neural activity, and immune responses .
Comparison with Similar Compounds
Similar compounds to 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one include other triazoloquinazolines such as:
9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: This compound shares a similar core structure but differs in the substituents at specific positions.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties, particularly its high affinity and selectivity for adenosine receptors .
Properties
CAS No. |
104615-00-1 |
|---|---|
Molecular Formula |
C13H7ClN4O2 |
Molecular Weight |
286.67 g/mol |
IUPAC Name |
9-chloro-2-(furan-2-yl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C13H7ClN4O2/c14-7-3-4-9-8(6-7)12-16-11(10-2-1-5-20-10)17-18(12)13(19)15-9/h1-6H,(H,15,19) |
InChI Key |
XEVZWKHGVYHGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
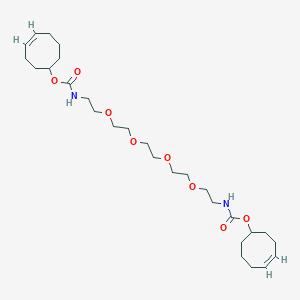
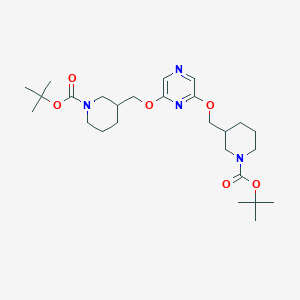
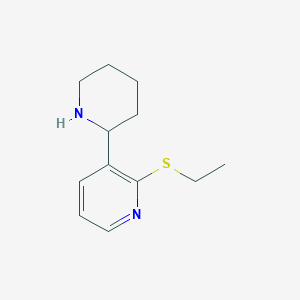
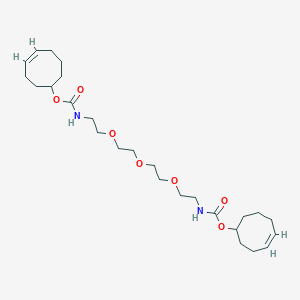

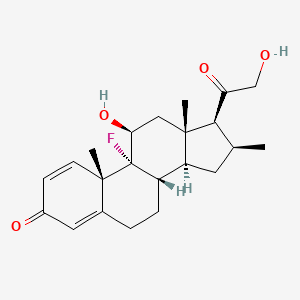

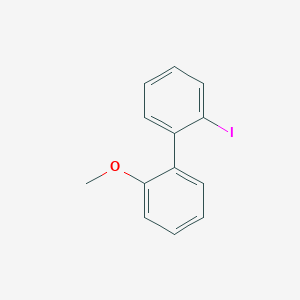

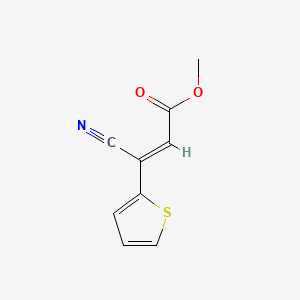

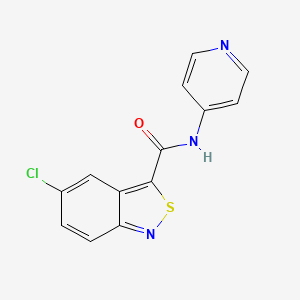
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
